1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzo[d][1,3]dioxole moiety and a difluorophenylsulfonyl group
Preparation Methods
The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the piperazine ring: This step involves the reaction of the benzo[d][1,3]dioxole derivative with piperazine under appropriate conditions.
Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, depending on the reagents and conditions used.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of piperazine derivatives with biological targets.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the benzo[d][1,3]dioxole and difluorophenylsulfonyl groups may enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine include:
These compounds share structural similarities but differ in their functional groups and overall reactivity. The unique combination of the piperazine ring with the benzo[d][1,3]dioxole and difluorophenylsulfonyl groups in this compound provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4S/c19-15-3-2-14(10-16(15)20)27(23,24)22-7-5-21(6-8-22)11-13-1-4-17-18(9-13)26-12-25-17/h1-4,9-10H,5-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPFZBLGTBBPRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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